Metamitron

Catalog No.
S567410
CAS No.
41394-05-2
M.F
C10H10N4O
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metamitron

CAS Number

41394-05-2

Product Name

Metamitron

IUPAC Name

4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3

InChI Key

VHCNQEUWZYOAEV-UHFFFAOYSA-N

SMILES

CC1=NN=C(C(=O)N1N)C2=CC=CC=C2

Solubility

0.01 M
Solubility in water, g/l at 20 °C: 1.7

Synonyms

4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, Goltix, metamitron

Canonical SMILES

CC1=NN=C(C(=O)N1N)C2=CC=CC=C2

Mode of Action as a Herbicide

  • Photosynthetic Disruption: Metamitron acts as a photosynthetic inhibitor []. It disrupts the photosynthetic electron transport chain in weeds, specifically targeting photosystem II (PSII) [, ]. This disrupts energy production within the plant, hindering its growth and ultimately leading to death [].

Research on Additional Effects

  • Apple Thinning

    Some research explores metamitron's potential use as a fruit thinner, particularly for apples. Studies investigate how metamitron application timing and concentration can influence fruitlet thinning [, ]. The theory is that metamitron disrupts carbohydrate production in the tree, causing it to prioritize directing resources to remaining fruits rather than supporting excessive fruit set [].

  • Impact on Photosynthesis in Apples

    Research has also investigated how metamitron application might influence the photoprotective mechanisms in apple trees []. This research suggests that metamitron may have additional effects beyond its core function as a herbicide, potentially impacting how apple trees respond to light and temperature [].

Metamitron is a selective herbicide classified under the triazinone group, primarily used for controlling weeds in various crops. Its chemical structure is characterized by the molecular formula C10H10N4OC_{10}H_{10}N_{4}O and a molecular weight of 202.2 g/mol. The compound is known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, with the CAS number 41394-05-2. Metamitron functions primarily by inhibiting photosynthesis, specifically targeting the photosystem II complex, which disrupts electron transport during the light-dependent reactions of photosynthesis .

Metamitron acts as a selective herbicide by inhibiting Photosystem II (PSII) in susceptible weeds []. PSII is a protein complex in the thylakoid membrane of chloroplasts responsible for the light-dependent reactions of photosynthesis. Metamitron binds to a specific site on the D1 protein of PSII, thereby disrupting electron transport and ultimately hindering the production of ATP and NADPH, essential energy molecules for plant growth.

This mechanism allows metamitron to selectively target weeds while having minimal impact on sugar beets, which possess a natural tolerance to the compound.

Metamitron is considered to be moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1750 mg/kg in rats. It is not readily flammable but can decompose upon heating, releasing toxic fumes [].

Here are some safety concerns associated with metamitron:

  • Skin and eye irritation: Prolonged or repeated exposure can cause skin and eye irritation.
  • Environmental impact: Metamitron can be moderately persistent in soil and water, posing potential ecological risks if not used according to regulations.
That influence its efficacy and degradation in the environment:

  • Inhibition of Photosynthesis: The primary reaction involves binding to the D1 protein of photosystem II, leading to the disruption of electron transport and ultimately inhibiting photosynthesis .
  • Deamination Reaction: Metamitron can be inactivated through a deamination reaction, resulting in metabolites like desamino-metamitron, which lacks herbicidal activity .
  • Photodegradation: Under sunlight exposure, metamitron can undergo photo

Metamitron exhibits moderate acute oral toxicity but low dermal and inhalational toxicity. It is not classified as a skin or eye irritant and does not exhibit neurotoxic, mutagenic, genotoxic, carcinogenic, or teratogenic properties . Its ability to inhibit photosynthesis makes it effective against a broad range of weeds while minimizing harm to crops when applied at recommended dosages.

The synthesis of metamitron can be achieved through several methods:

  • Reaction with Isopropylsulfamoyl Chloride: This method involves reacting 2-aminobenzoic acid with isopropylsulfamoyl chloride, followed by cyclization with carbonyl chloride .
  • Use of Polar Organic Solvents: Another method includes the use of polar organic solvents and water-retaining agents under controlled conditions to facilitate the synthesis process .

Metamitron is primarily used in agriculture as a foliar herbicide for controlling broadleaf weeds in crops such as apples and other fruit trees. Its selective action allows for effective weed management without significantly affecting crop growth. Additionally, it has been studied for its effects on leaf physiology and thinning in various plant species .

Research indicates that metamitron may interact with photoprotective mechanisms in chloroplasts, potentially affecting enzyme activities related to plant stress responses. This interaction could lead to unintended effects on plant health under certain environmental conditions . Furthermore, studies have shown that metamitron's effectiveness can be influenced by environmental factors such as light intensity and soil moisture levels .

Metamitron shares structural similarities with other herbicides within the triazine family. Here are some comparable compounds:

Compound NameChemical StructureMode of Action
AtrazineC₈H₁₁ClN₅Inhibits photosystem II
SimazineC₈H₁₁ClN₅Inhibits photosystem II
TerbuthylazineC₁₃H₁₈N₄SInhibits photosystem II
PropazineC₉H₁₂ClN₅Inhibits photosystem II

Uniqueness of Metamitron

What sets metamitron apart from these similar compounds is its specific mechanism of action involving selective inhibition of electron transport in photosystem II without significant toxicity to non-target organisms at recommended application rates. Additionally, its unique degradation pathway through deamination provides an advantage in terms of environmental safety compared to other triazine herbicides that may persist longer in soil and water systems.

Physical Description

COLOURLESS-TO-YELLOW CRYSTALS.

XLogP3

0.7

Density

g/cm³

LogP

0.83 (LogP)
0.83

Melting Point

166.9 °C
167 °C

UNII

H69RGO1QO6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

6.45e-09 mmHg
Vapor pressure, Pa at 20 °C: 0.00000086

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

41394-05-2

Wikipedia

Metamitron

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
Herbicides
Pesticides -> Herbicides -> Triazinone herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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